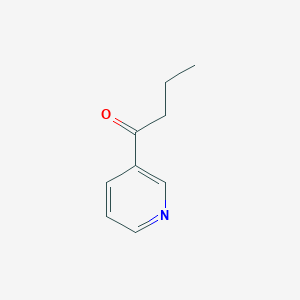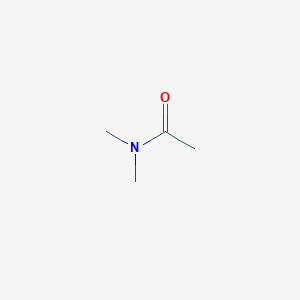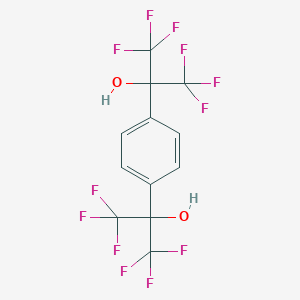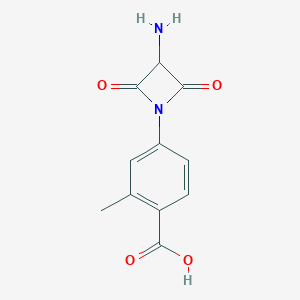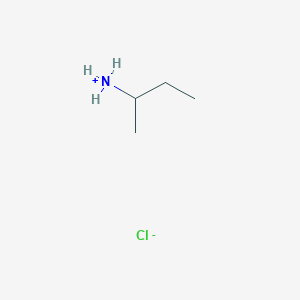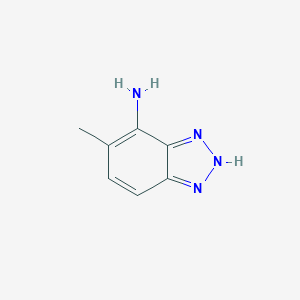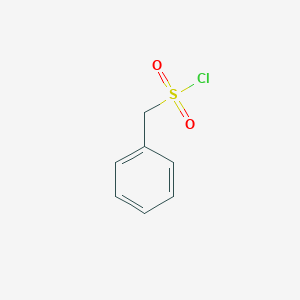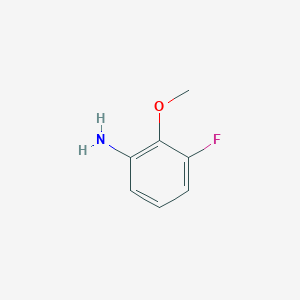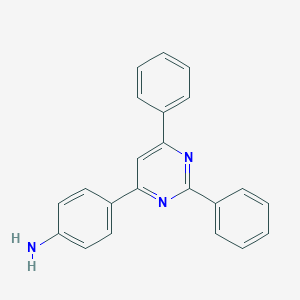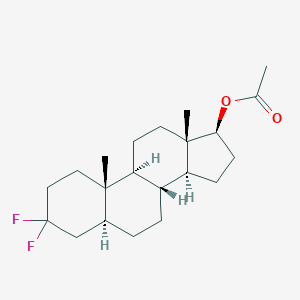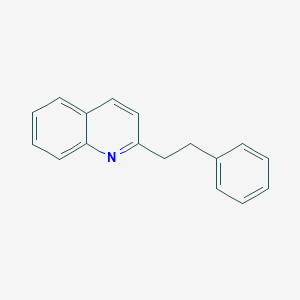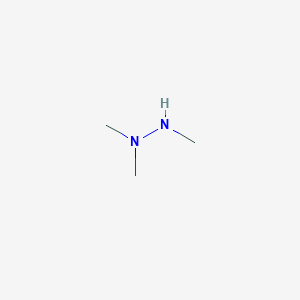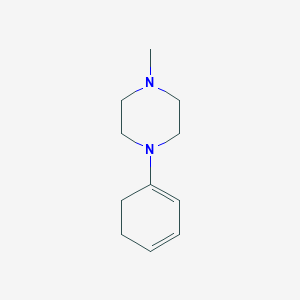
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves binding to the orthosteric site of GPCRs. This binding results in the activation or inhibition of downstream signaling pathways, depending on the specific GPCR targeted. The unique structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine allows it to interact with GPCRs in a specific manner, making it a valuable tool for studying GPCR-mediated signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been shown to affect the activity of adrenergic receptors, which are involved in the regulation of cardiovascular function. These effects make 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine a valuable tool for studying the role of these receptors in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its specificity for GPCRs. This specificity allows researchers to study specific GPCR-mediated signaling pathways without affecting other signaling pathways. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in scientific research. One direction is the development of new GPCR ligands based on the structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine. These ligands could have improved specificity and affinity for specific GPCRs, making them even more valuable tools for studying GPCR-mediated signaling pathways. Another direction is the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in the development of new drugs for the treatment of diseases such as cancer and diabetes, which are known to involve GPCR-mediated signaling pathways. Overall, the unique properties of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves the reaction of cyclohexadiene and N-methylpiperazine in the presence of a catalyst. This reaction results in the formation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine as a yellow liquid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been used in various scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in various physiological processes such as vision, taste, and smell, and are also involved in the pathophysiology of various diseases such as cancer and diabetes. 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine acts as a GPCR ligand, making it a valuable tool for studying GPCR-mediated signaling pathways.
Propiedades
Número CAS |
135712-28-6 |
|---|---|
Nombre del producto |
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine |
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-cyclohexa-1,3-dien-1-yl-4-methylpiperazine |
InChI |
InChI=1S/C11H18N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-3,5H,4,6-10H2,1H3 |
Clave InChI |
MKMONQULOSAGPE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
SMILES canónico |
CN1CCN(CC1)C2=CC=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



